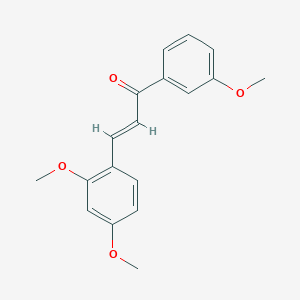
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, also known as DMPM, is a synthetic organic compound that belongs to the chalcone family. DMPM has been studied for its potential therapeutic properties due to its unique molecular structure.
Scientific Research Applications
Antioxidant Activity and Biological Properties
Compounds with a structure similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" have been synthesized and assessed for their antioxidant activities. For example, studies on 2'-aminochalcone derivatives have shown that certain configurations can exhibit strong antioxidant activities, attributed to their structural features such as methoxy- and hydroxyl substitutions. These compounds were characterized using various spectroscopic methods and their biological properties, including antioxidant activity, were tested in vitro through DPPH tests and superoxide dismutase mimetic activity assessments (Sulpizio, Roller, Giester, & Rompel, 2016).
Crystal Structure and Molecular Geometry
The crystal structure and molecular geometry of compounds bearing resemblance to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" have been explored. These studies provide insights into the planar geometry of the molecules and their interactions at the molecular level. Research on molecules like 4-(3,5-Dimethoxyphenyl)-6-(2-methoxyphenyl)pyrimidin-2-amine reveals the dihedral angles between the planes of the benzene rings and the central 2-aminopyrimidine ring, showcasing how structural variations can impact molecular interactions and stability (Koh & Lee, 2018).
Emission Properties and Chromic Effects
The study of emission properties and chromic effects in compounds with dimethoxyphenyl groups has led to findings on multiple chromisms including mechano-, thermo-, and chronochromism. These studies are crucial for understanding the potential applications of such compounds in material sciences, particularly in the development of responsive materials that change properties in response to external stimuli. For instance, the BF2 complex of 1-phenyl-3-(3,5-dimethoxyphenyl)-propane-1,3-dione exhibits various chromic effects and solid-state emissions that can be manipulated by external stimuli, indicating potential applications in smart materials and sensors (Galer, Korošec, Vidmar, & Šket, 2014).
Synthetic Applications and Chemical Reactions
The synthetic applications and chemical reactions involving compounds similar to "(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one" highlight their utility in creating complex chemical structures. Research on selective methoxy ether cleavage followed by selective acylation demonstrates the versatility of these compounds in organic synthesis, paving the way for the development of new chemical entities with potential pharmaceutical applications (Adogla, Janser, Fairbanks, Vortolomei, Meka, & Janser, 2012).
properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-20-15-6-4-5-14(11-15)17(19)10-8-13-7-9-16(21-2)12-18(13)22-3/h4-12H,1-3H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJCOZZGFVGJAQR-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=CC=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2,4-Dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

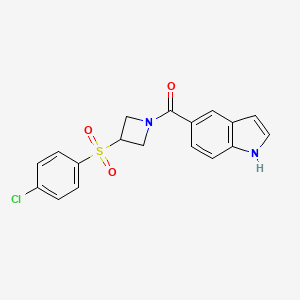

![2-((6-(hydroxymethyl)-2-(4-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-methoxyphenyl)acetamide](/img/structure/B2882756.png)
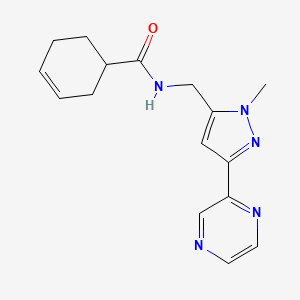
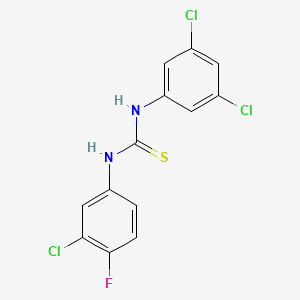

![N-(3-acetamidophenyl)-1-[(3-fluorophenyl)methyl]-6-oxopyridine-3-carboxamide](/img/structure/B2882763.png)

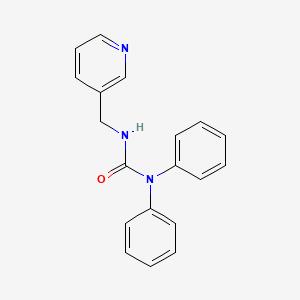
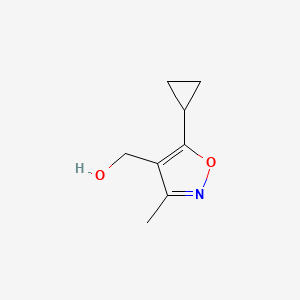
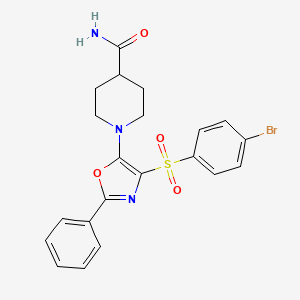

![7-methoxy-N-(7-methylbenzo[1,2-d:3,4-d']bis(thiazole)-2-yl)benzofuran-2-carboxamide](/img/structure/B2882776.png)
![2-{4-[(2,5-difluorophenyl)methanesulfonamido]phenyl}-N-(2-methoxyethyl)acetamide](/img/structure/B2882777.png)